N-Nitrosocimetidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUYYPQNCJQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021025 | |
| Record name | N-Nitrosocimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73785-40-7 | |
| Record name | N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73785-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosocimetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosocimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Formation Pathways of N Nitrosocimetidine
Laboratory Synthesis Methodologies for Research Applications
For research purposes, N-nitrosocimetidine has been synthesized in the laboratory. nih.gov The primary method involves the reaction of cimetidine (B194882) with a nitrosating agent, typically an acidic solution of nitrite (B80452). nih.govwho.int
A common laboratory procedure for the synthesis of this compound involves dissolving cimetidine in hydrochloric acid and then cooling the solution. nih.govnih.gov An aqueous solution of sodium nitrite is then added dropwise to the cimetidine solution while stirring in an ice bath. nih.gov The reaction mixture is stirred for a short period in the ice bath and then allowed to reach room temperature. nih.gov The completion of the nitrosation reaction can be confirmed by analytical techniques such as high-performance liquid chromatography (HILIC), which would show the disappearance of the cimetidine peak and the appearance of a new peak corresponding to this compound. nih.gov The solution is then neutralized, often with sodium carbonate. nih.gov The final product, this compound, appears as pale-yellow crystals. nih.gov
Nitrosation Mechanisms from Precursors
The formation of this compound occurs through the nitrosation of its precursor, cimetidine. nih.gov This chemical reaction involves the introduction of a nitroso group (-N=O) into the cimetidine molecule. The N-methyl-N′-cyanoguanidine moiety of cimetidine is converted to the corresponding N-nitroso derivative. nih.gov
The nitrosation of cimetidine is highly dependent on the presence of nitrosating agents and acidic conditions. nih.govaacrjournals.org Common nitrosating agents include nitrous acid (HNO₂) and nitrite salts (like sodium nitrite, NaNO₂). nih.govbiotech-asia.org
The reaction is significantly influenced by pH. cdnsciencepub.com Strongly acidic environments, such as those found in the human stomach, favor the formation of this compound. nih.gov Studies have shown that the extent of cimetidine nitrosation increases as the pH decreases. For instance, at pH 1, a significantly higher percentage of nitrosation occurs compared to pH 3 or 4. cdnsciencepub.com At a pH range of 3-4, which is often recommended for comparing nitrosatable drugs, the nitrosation of cimetidine is relatively low, but it increases substantially at a more acidic pH of 1. cdnsciencepub.com
The concentration of the nitrosating agent, such as nitrite, also plays a crucial role in the extent of nitrosation. cdnsciencepub.com
| pH | Nitrosation of Cimetidine (%) | Nitrite Concentration (mmol/L) | Temperature (°C) | Time (hours) |
| 1 | 51-54 | 40 | 37 | 1 and 4 |
| 3 | 6 | 40 | 37 | 1 and 4 |
| 4 | <0.5 | 40 | 37 | 1 and 4 |
Table 1. Effect of pH on the Nitrosation of Cimetidine. This table illustrates the percentage of cimetidine that undergoes nitrosation at different pH levels, with a constant nitrite concentration, temperature, and reaction time. cdnsciencepub.com
While chemical nitrosation is favored under acidic conditions, certain catalytic factors can influence the reaction kinetics, particularly at neutral pH. One significant catalytic influence is the presence of bacteria. nih.gov Some bacteria have the ability to reduce nitrate (B79036) to nitrite and can also catalyze the nitrosation of amine precursors at a neutral pH. nih.gov This is particularly relevant in the context of reduced gastric acid secretion, which can lead to bacterial colonization of the stomach. nih.gov
Formation Studies in Simulated Biological Microenvironments
To understand the potential for this compound formation in the human body, studies have been conducted in simulated biological microenvironments, particularly simulated gastric juice (SGJ). researchgate.netresearchgate.net These studies aim to mimic the conditions of the stomach to assess the likelihood and extent of cimetidine nitrosation in vivo.
Research has demonstrated that the treatment with cimetidine can lead to an increase in gastric pH. nih.gov This reduced acidity can favor the growth of bacteria, some of which can convert nitrate to nitrite, thereby increasing the concentration of nitrosating agents in the gastric juice. nih.govnih.gov Consequently, even with a higher pH, the conditions for nitrosation can be met due to bacterial catalysis. nih.gov
Studies measuring total extractable N-nitroso compounds in the fasting gastric juice of patients taking cimetidine have shown significantly higher mean concentrations of these compounds compared to subjects not taking the drug. nih.gov The concentration of N-nitrosamines was also observed to increase with the rise in gastric pH. nih.gov
| Condition | Mean N-nitrosamine Concentration | Mean pH |
| Cimetidine-treated patients | Significantly higher | Significantly higher |
| Subjects not taking cimetidine | Lower | Lower |
Table 2. N-nitrosamine Concentration and pH in Gastric Juice. This table summarizes the findings from a study comparing N-nitrosamine concentrations and pH levels in the gastric juice of cimetidine-treated patients and a control group. nih.gov
Metabolic Biotransformation and Detoxification Pathways of N Nitrosocimetidine
Enzymatic Denitrosation Mechanisms
Denitrosation is a primary route for the metabolic processing of N-Nitrosocimetidine. This pathway is crucial for reducing the potential genotoxicity and carcinogenicity associated with N-nitroso compounds grantome.comnih.gov.
Role of Glutathione (B108866) S-Transferases and Glutathione (GSH)
Glutathione S-transferases (GSTs) play a significant role in the denitrosation of this compound. In the presence of reduced glutathione (GSH), GSTs catalyze the removal of the nitroso group, yielding cimetidine (B194882) fda.govnih.gov. This activity is heat-sensitive and requires GSH as a cofactor, with one molecule of GSH consumed per denitrosation event nih.gov. Studies have identified specific hamster liver cytosol GST isozymes that are highly active in denitrosating nitrosamidines like NC nih.govresearchgate.net.
Involvement of Cytochrome P450 (CYP) Isozymes in Biotransformation
Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are known to be involved in the metabolism of N-nitrosamines, often leading to bioactivation through α-hydroxylation benthamscience.comresearchgate.netimpactfactor.orgmdpi.com. However, some CYP isozymes can also contribute to detoxification pathways. For this compound, CYP enzymes have been implicated in its denitrosation, although the specific isozymes and mechanisms are less detailed in the provided literature compared to GSH-mediated pathways fda.goviarc.fr. Microsomal activity, tentatively identified as NADPH-cytochrome P450 reductase, has also been linked to NC denitrosation grantome.com.
Contribution of Thiol-Containing Biomolecules (e.g., Cysteine, Hemoglobin-SH) to Denitrosation
Thiol-containing biomolecules, such as cysteine and hemoglobin sulfhydryl (SH) groups, are potent facilitators of this compound denitrosation researchgate.netiarc.fraacrjournals.orgnih.govnih.gov. In vitro studies demonstrate that the presence of thiol compounds, including cysteine and reduced glutathione, significantly shortens the half-life of NC and enhances its denitrosation researchgate.netaacrjournals.orgnih.govnih.gov. Hemoglobin, specifically its cysteine residues, has been implicated in the denitrosation reaction, with observed degradation rates in purified hemoglobin approximating those in solutions with equivalent cysteine concentrations researchgate.netiarc.frnih.govnih.gov.
Other Biotransformation Routes and Product Characterization
While denitrosation is a primary detoxification pathway, other biotransformation routes for this compound might exist, though they are less extensively detailed in the provided search results. The primary product of denitrosation is cimetidine fda.govresearchgate.netiarc.frnih.gov. In strongly acidic solutions, degradation is entirely by denitrosation, while under alkaline conditions, different degradation products are formed with scarcely any denitrosation observed nih.gov. At neutral pH, both denitrosation and other degradation mechanisms occur, with thiol compounds enhancing denitrosation nih.gov.
Comparative Metabolic Stability and Half-Life in Research Models
This compound exhibits varying metabolic stability depending on the biological system. In vitro, in neutral pH buffer with thiol compounds, NC decomposes rapidly researchgate.netaacrjournals.orgnih.gov. For instance, in pH 7.4 phosphate (B84403) buffer, NC has an estimated half-life of 135 hours, which is significantly longer than that of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (5.6 hours) aacrjournals.org. However, in the presence of thiol compounds like reduced glutathione or cysteine, its decomposition rate increases aacrjournals.org. In isolated rat blood, the half-life of NC was found to be approximately 2 minutes, while in hamster or human blood, it was around 27 minutes nih.gov. In vivo studies in hamsters showed a half-life of approximately 5 minutes, with degradation via denitrosation reaching 100% iarc.fr.
Investigating Species-Specific Differences in Denitrosation Activities
Species differences in the capacity for this compound degradation and denitrosation have been observed. The rate of degradation in whole blood decreased in the order: rat > mouse ≈ guinea-pig > human ≈ hamster iarc.frnih.gov. This observed activity in whole blood paralleled the hemoglobin activity nih.gov. For example, the NC half-life in isolated rat blood was significantly shorter (approx. 2 minutes) than in human blood (approx. 27 minutes) nih.gov. Chemically blocking the sulfhydryls on human hemoglobin abolished the NC degradation rate enhancement, indicating the critical role of these groups nih.gov.
Molecular Interactions and Genotoxic Mechanisms of N Nitrosocimetidine
DNA Alkylation and Adduct Formation
The genotoxic effects of N-Nitrosocimetidine are primarily initiated through the covalent modification of DNA, a process known as alkylation. This involves the transfer of an alkyl group from the compound to nucleophilic sites on the DNA molecule, leading to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired. This compound has been shown to methylate DNA in various tissues following administration. umn.edu The process of DNA alkylation by N-nitroso compounds like this compound is a critical first step in the cascade of events that can lead to cellular damage and potentially cancer. researchgate.net
N-nitroso compounds are known to form electrophilic species that methylate DNA, producing several adducts, including N-methylated purines and O6-methylguanine. researchgate.net Among the various DNA adducts formed, O6-methylguanine (O6-MeG) is considered a major pre-mutagenic lesion. This is because the alkylation at the O6 position of guanine (B1146940) interferes with the normal Watson-Crick base pairing, often leading to G:C to A:T transition mutations during DNA replication. oup.com The formation of O6-MeG is a significant contributor to the mutagenic and carcinogenic potential of N-nitroso compounds. researchgate.net The persistence of these adducts is a key determinant of the genotoxic outcome, and cells possess specific repair mechanisms, such as the enzyme O6-methylguanine-DNA methyltransferase (MGMT), to counteract this type of damage. researchgate.net
The efficiency of DNA alkylation by this compound has been compared to that of the potent gastric carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Studies have shown that the extent of DNA alkylation by MNNG is considerably higher than that produced by this compound. In one study, DNA alkylation by MNNG was found to be approximately 2 to 36 times greater than that of this compound, with the magnitude of the difference varying among different tissues. umn.edu This suggests that this compound is a less potent DNA alkylating agent than MNNG. Pharmacokinetic differences also appear to influence the primary sites of DNA damage, with the highest yield of DNA alkylation for MNNG being in the stomach, whereas for this compound, it is in the small intestine. umn.edu
| Compound | Relative DNA Alkylation Potency | Primary Tissue of Alkylation |
|---|---|---|
| This compound (NC) | Base Level | Small Intestine umn.edu |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 2-36 times greater than NC umn.edu | Stomach umn.edu |
Induction of DNA Damage and Cellular Repair Responses
The formation of DNA adducts by this compound triggers a cascade of cellular responses aimed at repairing the damage and maintaining genomic integrity. These responses include the recognition of the damage, the activation of cell cycle checkpoints, and the initiation of various DNA repair pathways.
Treatment of cells with this compound leads to a concentration-dependent increase in DNA damage, including the formation of single-strand breaks. nih.gov The generation of these breaks is a direct consequence of the chemical instability of the alkylated DNA bases. The capacity of this compound to induce DNA strand breaks has been found to be less than that of MNNG, which aligns with its lower alkylating efficiency. nih.gov
This compound has been demonstrated to be a potent inducer of sister chromatid exchanges (SCEs), which are interchanges of genetic material between two identical sister chromatids. An elevated frequency of SCEs is an indicator of genotoxic exposure and genomic instability. In cultured Chinese hamster ovary (CHO) cells, this compound significantly increases the number of SCEs, with its effectiveness being about two-thirds that of MNNG. oup.com In cultured human lymphocytes, a 1-hour exposure to 2.6 x 10-4 M this compound resulted in a four-fold increase in the frequency of SCEs compared to the control. researchgate.net
| Cellular System | This compound Concentration | Observed Effect on SCE Frequency | Reference |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Not specified | Effectiveness is ~2/3 that of MNNG | oup.com |
| Human Lymphocytes | 2.6 x 10-4 M (1-hour exposure) | 4-fold increase over solvent control | researchgate.net |
The DNA damage induced by N-nitroso compounds, including the formation of adducts and strand breaks, activates complex cellular signaling networks known as DNA damage response (DDR) pathways. These pathways are crucial for coordinating cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key players in the DDR are the sensor kinases ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR). ATM is primarily activated by DNA double-strand breaks, while ATR responds to single-strand breaks and replication stress. nih.gov
N-nitroso compounds have been shown to activate these major checkpoint signaling kinases. For instance, the DNA ethylating agent N-nitroso-N-ethylurea (NEU) has been reported to cause the activation of both Chk1 and Chk2, which are key downstream effectors of ATR and ATM, respectively. nih.gov The activation of these pathways indicates that the cell recognizes the DNA lesions induced by N-nitroso compounds and initiates a signaling cascade to manage the damage. The specific DDR pathways activated by this compound are expected to be consistent with the types of DNA damage it induces, primarily single-strand breaks and base adducts, which would implicate the activation of the ATR-Chk1 pathway and various DNA repair mechanisms such as base excision repair.
Cell Transformation and Oncogene Activation Studies
This compound (NCM) has been investigated for its potential to initiate carcinogenesis, with studies focusing on its ability to induce cellular transformation and activate key oncogenes.
Cell transformation assays are crucial in vitro tools for assessing the carcinogenic potential of chemicals. These assays measure the ability of a substance to induce morphological changes in cells, causing them to lose contact inhibition and form dense, multilayered colonies or foci. Standard cell lines for this purpose include BALB/c 3T3 mouse embryo fibroblasts and Syrian hamster embryo (SHE) cells, which are highly susceptible to transformation by various carcinogens. bcrj.org.brnih.gov
While these cell lines are widely used to study transformation by related compounds like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) nih.govnih.gov, specific studies demonstrating the direct morphological transformation of BALB/c 3T3 or SHE cell lines following exposure solely to this compound are not extensively detailed in available research. The BALB/c 3T3 assay, for instance, allows for the quantitative comparison between the frequency of mutation and neoplastic transformation within a single cellular system. nih.gov Similarly, the SHE cell transformation assay is recognized for its ability to model early stages of carcinogenesis. nih.govnih.gov The investigation into NCM's capacity to induce such transformative changes in these specific cell models remains an area requiring further elucidation.
While in vitro transformation data is limited, in vivo studies have provided significant insights into the oncogenic activity of this compound. Research using Sencar mice, a strain susceptible to skin tumor development, has demonstrated that NCM can act as a definitive, albeit weak, tumor initiator. In these studies, tumors initiated by NCM frequently harbor activating mutations in the Harvey rat sarcoma (H-ras) oncogene.
Analysis of tumors from NCM-treated mice revealed a specific and recurring mutation in the H-ras gene. The predominant mutation was an A→T transversion at the second position of codon 61. This specific mutation is a hallmark of oncogene activation and is consistent with the mutagenic action of alkylating agents. Of the tumors analyzed from NCM treatment groups that tested positive for oncogene activation, a high percentage contained this precise H-ras mutation. This finding suggests that the tumor-initiating activity of this compound is directly linked to its ability to induce this specific genetic alteration, driving the subsequent development of neoplasms.
Below is a summary of the H-ras oncogene activation findings in skin tumors initiated by this compound in Sencar mice.
| Experimental Model | Compound | Affected Oncogene | Specific Mutation | Codon Position | Significance |
|---|---|---|---|---|---|
| Sencar Mouse Skin | This compound | H-ras | A to T Transversion | Codon 61 (Second Position) | Activation of oncogene, associated with tumor initiation |
Reactive Oxygen Species (ROS) and Radical Formation Mechanisms
The genotoxicity of many N-nitroso compounds is linked to their metabolic activation and the subsequent generation of reactive intermediates, including free radicals. While direct studies exhaustively detailing reactive oxygen species (ROS) production specifically from this compound are limited, the chemical nature of nitrosamines provides a basis for proposed mechanisms.
N-nitrosamines can be metabolically activated by cytochrome P450-dependent pathways, which may lead to the formation of α-nitrosamino radicals. nih.gov These radical intermediates are highly unstable and can decompose, potentially leading to the formation of nitric oxide (NO) and other reactive species. nih.gov Nitric oxide itself is a free radical that can react with superoxide (B77818) anions (O₂•⁻) to form the highly reactive and damaging peroxynitrite (ONOO⁻). frontiersin.orgnih.gov This cascade of reactions contributes to a state of "nitrosative stress."
Furthermore, the generation of radical intermediates from nitrosamines has been linked to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov The formation of these reactive species, both reactive oxygen species (ROS) and reactive nitrogen species (RNS), can induce oxidative and nitrosative stress, which contributes to cellular damage by modifying critical macromolecules such as DNA, proteins, and lipids. nih.govnih.gov This damage is a key factor in the mechanisms of chemical carcinogenesis.
Gene Expression Modulation in Response to this compound Exposure in Cellular Models
Exposure to genotoxic agents like this compound can trigger complex cellular responses, including widespread changes in gene expression as the cell attempts to manage DNA damage and other stresses. Although comprehensive transcriptome analyses specifically for NCM are not widely available, its known molecular activities allow for inferences about the pathways it likely modulates.
This compound is known to be a methylating agent that can alkylate DNA and induce DNA strand breaks. nih.govnih.gov Such DNA damage typically activates DNA damage response (DDR) pathways, leading to the upregulation of genes involved in cell cycle arrest (e.g., those regulated by p53), DNA repair, and, if the damage is too severe, apoptosis.
Furthermore, the potential release of nitric oxide during the metabolic breakdown of NCM could also influence gene expression. nih.gov Studies on NO have shown that it can modulate the expression of genes related to inflammation, cell adhesion, and signal transduction. nih.govnih.gov Therefore, it is plausible that NCM exposure could lead to changes in the expression of genes involved in:
DNA Repair Pathways: Upregulation of enzymes and proteins involved in repairing alkylated bases and DNA strand breaks.
Cell Cycle Control: Activation of checkpoint genes to halt cell division and allow time for DNA repair.
Apoptosis: Induction of pro-apoptotic genes if cellular damage is irreparable.
Inflammatory and Stress Responses: Modulation of signaling pathways sensitive to radical species and cellular stress.
Direct analysis of the transcriptome and proteome of cells exposed to this compound would be necessary to fully elucidate the specific genes and pathways it affects.
Advanced Analytical Methodologies for N Nitrosocimetidine Research
Chromatographic and Mass Spectrometric Techniques
Chromatographic techniques, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of N-Nitrosocimetidine. These methods are crucial for analyzing complex matrices where this compound might be present as an impurity or a product of nitrosation.
HPLC-MS/MS is a widely adopted technique for the analysis of N-nitrosamines due to its high sensitivity, selectivity, and ability to handle complex sample matrices. While specific methods detailing this compound using HPLC-MS/MS were not explicitly detailed in the provided search results, general methodologies for nitrosamine (B1359907) analysis are highly applicable. These methods typically employ reversed-phase HPLC columns, such as C18, with mobile phases consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid to improve ionization efficiency lcms.czthermofisher.com. Detection is commonly performed using tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) or High-Resolution Accurate-Mass (HRAM) mass spectrometry, enabling sensitive and selective detection lcms.czthermofisher.com. Detection limits for various nitrosamines using LC-MS/MS have been reported in the low ng/L to ppb range lcms.czthermofisher.combrieflands.com. For instance, a method for N-nitrosodimethylamine (NDMA) in ranitidine (B14927) samples achieved a limit of detection (LOD) of 1.0 ng/mL brieflands.com. Earlier methods have also utilized HPLC coupled with an N-nitroso compound-specific detector for the analysis of this compound in biological fluids like gastric juice nih.gov.
GC-MS/MS is another robust analytical approach for nitrosamine determination, particularly for more volatile compounds. While direct analysis of this compound via GC-MS/MS was mentioned dntb.gov.ua, it is often employed for a broader range of nitrosamine impurities in pharmaceutical products. GC-MS/MS methods typically involve optimized chromatographic separation on capillary columns, followed by detection using tandem mass spectrometry restek.comthermofisher.com. Sensitivity can reach low parts-per-billion (ppb) levels, with LODs often below 3 ppb for many nitrosamines restek.com. For GC analysis, derivatization strategies may be employed to enhance the volatility and thermal stability of analytes, or to improve their detection nih.govprotocols.iochromservis.eu. Common derivatization reagents include methoxyamine hydrochloride and silylation agents like MSTFA, which are used to prepare samples for GC-MS analysis nih.govprotocols.io.
The Thermal Energy Analyzer (TEA) is a highly sensitive and specific detector designed for N-nitroso compounds. It operates by pyrolytically cleaving the N-NO bond, releasing nitric oxide (NO) which is then detected via chemiluminescence pharmtech.comeuropa.eu. GC-TEA has been a standard and sensitive method for the analysis of volatile N-nitrosamines for many years europa.euresearchgate.netresearchgate.net. While specific applications of GC-TEA for this compound were not detailed in the provided search results, its inherent specificity for N-nitroso compounds makes it a suitable detector for this compound when coupled with GC or potentially LC systems pharmtech.comajpaonline.com. The TEA detector's selectivity minimizes matrix effects, a common challenge in MS detection pharmtech.com.
Electrochemical Detection Approaches
Electrochemical methods, particularly voltammetry, offer an alternative and sensitive approach for the detection of this compound, especially in complex biological matrices.
Voltammetric techniques have been successfully applied to the determination of this compound in simulated gastric juice (SGJ) nih.govresearchgate.net. These methods typically involve measuring the polarographic wave of the nitroso derivative at a dropping mercury electrode in an acidic medium, such as 0.1 M HCl nih.govresearchgate.net.
Table 1: Voltammetric Determination of this compound in Simulated Gastric Juice
| Technique | Supporting Electrolyte | Electrode | Detection Potential (vs. Ag/AgCl) | Linear Range | LOD (S/N=2) | Recovery (%) |
| Differential Pulse Polarography (DPP) | 0.1 M HCl | Dropping Mercury | -0.34 V | 2-50 µg/mL | 0.16 µg/mL (5.6 x 10⁻⁷ M) | 100.79 ± 0.56 |
| Direct Current Polarography (DCt) | 0.1 M HCl | Dropping Mercury | -0.34 V | 10-80 µg/mL | Not specified | 101.24 ± 0.79 |
These voltammetric methods have demonstrated well-defined, diffusion-controlled cathodic waves and have been successfully applied to study the nitrosation of cimetidine (B194882) in simulated gastric juice nih.govresearchgate.net. The DPP mode, in particular, provided a low LOD and a good linear relationship between current and concentration, making it suitable for quantitative analysis nih.govresearchgate.net.
Optimized Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with biological or pharmaceutical matrices where concentrations can be low and interfering substances abundant thermofisher.comresearchgate.net. Strategies often involve extraction and cleanup steps to isolate the analyte and remove matrix components.
For chromatographic methods like GC-MS, derivatization can be employed. While specific derivatization protocols for this compound were not detailed, general approaches for nitrosamines involve reagents that enhance volatility or stability. For example, methoxyamine hydrochloride and silylation agents (e.g., MSTFA) are commonly used for preparing various analytes for GC-MS analysis nih.govprotocols.iochromservis.eu. Solid-phase extraction (SPE) is another technique used for the cleanup and preconcentration of nitrosamines from complex samples thermofisher.com. The analysis of this compound in matrices like simulated gastric juice highlights the need for methods that can handle biological fluids, often involving pH adjustments and extraction procedures nih.govresearchgate.net.
Development and Validation of this compound Reference Standards for Research
The establishment of well-characterized reference standards for this compound is paramount for ensuring the accuracy, reliability, and reproducibility of research involving this compound. These standards serve as critical benchmarks for analytical method development, calibration of instruments, and quality control processes within scientific investigations. Their availability is essential for precisely quantifying this compound in various matrices and for validating analytical procedures designed to detect and measure it.
Importance of Reference Standards
Reference standards are indispensable tools in chemical research, particularly when dealing with substances that may have complex analytical profiles or are subject to regulatory scrutiny. For this compound, a characterized reference standard is crucial for:
Analytical Method Development and Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity of analytical techniques used to detect and quantify this compound. iarc.frnih.govnih.govsynthinkchemicals.com
Calibration and Quantification: Providing a known concentration and purity against which unknown samples can be compared for accurate quantitative analysis. nih.gov
Quality Control (QC): Ensuring the consistency and reliability of analytical results obtained during research and development phases, as well as in manufacturing processes. tarosdiscovery.comveeprho.comaxios-research.comcleanchemlab.comsimsonpharma.com
Identity Confirmation: Confirming the presence and identity of this compound through matching spectral and chromatographic data with that of the reference standard. nih.govnih.govoutsourcedpharma.com
Synthesis and Purification Strategies
The preparation of high-purity this compound reference standards typically involves controlled chemical synthesis followed by rigorous purification. This compound can be synthesized by the nitrosation of cimetidine or its precursors using acidic solutions of nitrite (B80452). iarc.frnih.gov The synthesis route aims to selectively introduce the nitroso group onto the appropriate nitrogen atom of the cimetidine molecule.
Following synthesis, purification is a critical step to achieve the high purity required for a reference standard. Common purification techniques employed include:
Preparative High-Performance Liquid Chromatography (HPLC): This method is highly effective for separating this compound from synthetic byproducts and impurities, yielding a purified product. tarosdiscovery.comgreyhoundchrom.com
Column Chromatography: Utilizing various stationary phases to isolate the target compound based on differential adsorption or partitioning.
Recrystallization: A technique that leverages differences in solubility to obtain crystalline material of high purity.
The goal is to obtain this compound with a purity typically exceeding 98% or 99% for use as a reference standard. tarosdiscovery.com
Analytical Validation Techniques
A comprehensive suite of analytical techniques is employed to validate the identity, purity, and quantity of this compound reference standards. This multi-faceted approach ensures that the standard is fit for its intended analytical purpose. Key techniques include:
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative assay. It determines the percentage purity of the this compound and helps identify and quantify any residual impurities. iarc.frnih.govnih.gov
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight and structural identity of this compound. LC-MS/MS provides highly specific detection and fragmentation patterns that serve as a unique fingerprint for the compound. nih.govnih.govoutsourcedpharma.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. NMR is vital for definitive structural elucidation and confirmation of identity. iarc.frnih.govoutsourcedpharma.comresearchgate.net
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule, such as the nitroso group (N=O), contributing to identity confirmation. researchgate.net
Karl Fischer Titration: Determines the water content of the reference standard, which is important for accurate assay calculations.
Thermogravimetric Analysis (TGA): Can be used to assess the presence of residual solvents or volatile components.
Elemental Analysis (CHN Analysis): Confirms the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.
Data Presentation and Interpretation
The data generated from these validation techniques are compiled to create a comprehensive Certificate of Analysis (CoA) for the this compound reference standard. This documentation provides assurance of the standard's quality and suitability for research applications. Typical data presented include:
Purity Assay Results: Often expressed as a percentage determined by HPLC or other quantitative methods. For example, purity might be reported as >98.5% by HPLC.
Identity Confirmation: Spectral data (NMR, MS, IR) that match reference spectra or established literature values. Retention times from chromatographic methods are also critical for identity confirmation.
Impurity Profile: Identification and quantification of any significant impurities detected, often presented in a tabular format.
Water Content: Determined by Karl Fischer titration, reported as a percentage.
Residual Solvents: Identified and quantified using techniques like Gas Chromatography (GC).
Table 1: Typical Validation Parameters for this compound Reference Standards
| Parameter | Method(s) Used | Typical Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Pale-yellow crystals |
| Identity | ¹H NMR, ¹³C NMR, MS, LC-MS/MS, IR | Spectra consistent with reference |
| Purity (Assay) | HPLC | ≥ 98.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Related Substances | HPLC | Individual impurities ≤ 0.1%, Total ≤ 1.0% |
| Residual Solvents | GC (Headspace) | Meets ICH Q3C guidelines |
| Heavy Metals | USP <231> or equivalent | ≤ 10 ppm |
| Sulphated Ash | USP <232> or equivalent | ≤ 0.1% |
Note: Acceptance criteria are illustrative and may vary based on specific regulatory requirements and intended use.
Compound Names Mentioned:
this compound
Computational and Theoretical Investigations into N Nitrosocimetidine Reactivity and Interactions
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are fundamental to modern chemical and pharmaceutical research, allowing for the in-depth study of molecular structures, dynamics, and interactions at an atomic level.
Conformational Analysis and Energy Minimization of N-Nitrosocimetidine
Conformational analysis is the process of determining the three-dimensional shapes (conformations) that a molecule can adopt. For flexible molecules like this compound, which possesses rotatable bonds, a multitude of conformations are possible. Computational methods are employed to explore this conformational space and identify the most stable arrangements.
Conformational Analysis: This typically involves generating a diverse set of initial molecular geometries, often by systematically rotating rotatable bonds or using stochastic methods nih.govdrugdesign.orgresearchgate.net. The goal is to sample the potential energy surface of the molecule effectively. Techniques such as systematic search, Monte Carlo methods, and molecular dynamics (MD) simulations can be used for this purpose drugdesign.orgresearchgate.net.
Energy Minimization: Once a set of conformers is generated, energy minimization is applied to each. This process refines the geometry of each conformer by iteratively adjusting atomic positions to find a local minimum on the potential energy surface drugdesign.orgijcsit.com. This is typically achieved using algorithms like steepest descent or conjugate gradient methods, often employing molecular mechanics force fields (e.g., MMFF94, OPLS) or quantum mechanical calculations nih.govresearchgate.netijcsit.comnih.govresearchgate.net. The resulting minimized conformers represent more stable, lower-energy states of the molecule.
Applying these techniques to this compound would allow for the identification of its most stable three-dimensional structures, which are critical for understanding its physical properties and its potential to interact with biological targets. The analysis would reveal the preferred spatial arrangement of its functional groups, including the nitrosamine (B1359907) moiety, the imidazole (B134444) ring, and the guanidine (B92328) structure.
Molecular Dynamics Simulations of this compound Interactions with Biological Targets
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for each atom in a system, MD simulations can track the temporal evolution of molecular structures and interactions researchgate.netmdpi.comnih.govmdpi.com.
Methodology: MD simulations typically start from an initial structure (e.g., from X-ray crystallography, NMR, or energy minimization) and propagate the atomic positions and velocities over time. These simulations are usually performed in a solvent environment (e.g., water) and require a force field to describe the interactions between atoms mdpi.comnih.gov.
Applications for this compound: For this compound, MD simulations could be used to:
Investigate its binding modes and affinities to specific biological targets, such as enzymes or receptors, by simulating the complex over extended periods mdpi.commdpi.comnih.gov.
Understand the dynamic nature of these interactions, including conformational changes in both this compound and the target molecule upon binding researchgate.netmdpi.comnih.gov.
Predict kinetic aspects of binding, such as the stability of the complex or the pathways for ligand dissociation mdpi.comnih.gov.
Study the influence of the solvent environment and other cellular components on this compound's behavior nih.govmdpi.com.
While specific MD studies on this compound's interactions with biological targets are not extensively detailed in the initial search results, the general principles of MD are well-established for drug discovery and can be readily applied to understand how this compound might interact with biomolecules.
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties nih.govaimspress.com.
Principles: QSAR models are built by deriving numerical descriptors from the chemical structures of compounds (e.g., molecular weight, lipophilicity, electronic properties, topological indices) and correlating these descriptors with experimentally measured activities or properties. These models can then predict the activity of new, untested compounds based on their structures nih.govaimspress.com.
Application to this compound Analogs: QSAR studies could be applied to this compound analogs to:
Predict their potential mutagenicity or carcinogenicity, building upon existing QSAR models for N-nitroso compounds nih.gov. For example, descriptors related to electronic properties, polarizability, and the presence of specific functional groups (like the nitrosamine moiety) can be correlated with genotoxicity nih.gov.
Investigate how structural modifications to this compound might influence its interaction with biological targets or its metabolic fate, such as its denitrosation rate nih.gov.
Identify key structural features responsible for observed biological effects, guiding the design of safer or more potent analogs nih.govaimspress.com.
While specific QSAR studies focused solely on this compound analogs were not directly identified, the principles are applicable, especially given that QSAR is a common tool for assessing the potential risks and activities of chemical series, including nitrosamines nih.govacs.org.
Mechanistic Predictions via Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and properties of molecules, providing a fundamental understanding of their reactivity and mechanisms.
Methodologies:
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD(T)), solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical principles researchgate.net. They are computationally intensive but offer high accuracy.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates molecular properties based on the electron density rather than the complex many-electron wavefunction researchgate.net. It offers a good balance between accuracy and computational cost, making it suitable for larger molecules and complex systems researchgate.netnih.govnih.govfrontiersin.org. Various functionals (e.g., PBE, B3LYP, M11) are available, each with different strengths for describing various chemical phenomena nih.govfrontiersin.org.
Applications for this compound: These methods can be applied to this compound to:
Predict reaction pathways and activation energies for processes such as its formation from Cimetidine (B194882) and nitrite (B80452), or its metabolic degradation (e.g., denitrosation) nih.govnih.goviarc.fracs.org. DFT calculations can provide detailed information about transition states and reaction intermediates researchgate.netnih.gov.
Investigate its electronic structure, including charge distribution and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding its reactivity, particularly its potential as a mutagenic charge-transfer system frontiersin.orgacs.org.
Calculate properties such as bond energies, vibrational frequencies, and spectroscopic data, aiding in its structural characterization and identification nih.gov.
Explore the mechanisms of nitrosation and the factors influencing the stability of the N-nitroso group nih.govresearchgate.net.
While specific DFT or ab initio studies detailing the reactivity mechanisms of this compound were not explicitly found in the initial searches, these computational techniques are standard for investigating the electronic and mechanistic properties of chemical compounds, offering a robust framework for understanding the behavior of this compound.
Emerging Research Directions and Academic Challenges for N Nitrosocimetidine
Elucidating Undiscovered Metabolic Pathways and Metabolites
The metabolism of N-Nitrosocimetidine is characterized by a critical balance between detoxification and metabolic activation. The predominant metabolic pathway identified is a detoxification reaction involving rapid denitrosation, which reverts the compound back to its parent drug, cimetidine (B194882). nih.gov This reaction is particularly efficient in the presence of thiol compounds like cysteine and glutathione (B108866) and occurs readily in whole blood, largely driven by interactions with hemoglobin. nih.gov In the presence of excess cysteine, approximately 65% of NC degradation results in denitrosation, while in whole blood, this figure rises to about 70%. nih.gov
Conversely, a competing bioactivation pathway exists, as evidenced by the ability of NC to methylate DNA and other macromolecules in various tissues of rats after oral administration. nih.gov This indicates that NC, like MNNG, can decompose to form a reactive methylating species, likely a methyldiazonium ion. nih.govresearchgate.net However, the extent of this DNA methylation is significantly lower than that produced by equimolar doses of MNNG. nih.gov
A primary academic challenge lies in the elucidation of other, potentially minor, metabolic pathways. For many carcinogenic N-nitrosamines, metabolic activation is heavily dependent on cytochrome P450 (CYP) enzymes, which catalyze α-hydroxylation to produce reactive alkylating agents. mdpi.comnih.govresearchgate.netnih.gov The role of the CYP system in the metabolism of this compound remains largely unexplored. Future research must address whether CYP-mediated oxidation constitutes a viable, albeit minor, metabolic route for NC and identify the specific enzymes involved. Uncovering such pathways and their resulting metabolites is crucial for a complete understanding of NC's metabolic fate and for explaining the quantitative differences in its biological activity compared to other N-nitroso compounds.
Table 1: Comparison of this compound Decomposition Pathways
| Pathway | Description | Key Reactants/Mediators | Result |
|---|---|---|---|
| Denitrosation (Detoxification) | Removal of the nitroso group, reverting the compound to cimetidine. nih.govnih.gov | Thiols (cysteine, glutathione), Hemoglobin nih.gov | Detoxification, reduced biological activity. |
| Decomposition (Activation) | Breakdown of the molecule to form a reactive methylating intermediate. nih.govnih.gov | Spontaneous/pH-dependent | DNA methylation, potential for genotoxicity. nih.gov |
Advanced Mechanistic Studies on DNA Repair Evasion and Persistence of Adducts
This compound treatment induces alkali-labile lesions in DNA and stimulates DNA repair replication in human lymphoid cells, confirming its reactivity with DNA in a cellular context. nih.gov The formation of methylated DNA adducts, such as O⁶-methylguanine (O⁶-MeGua), is a critical initiating event in the carcinogenicity of many N-nitroso compounds. nih.govmdpi.com O⁶-MeGua is particularly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. nih.gov
Cells employ several sophisticated DNA repair mechanisms to counteract the effects of such adducts. These include:
Base Excision Repair (BER): This pathway corrects single-base damage, including certain methylated bases like N7-methylguanine and N3-methyladenine. mdpi.comnih.gov
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from O⁶-MeGua, restoring the guanine (B1146940) base in a single step. mdpi.com
Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky adducts that distort the DNA helix, and it has been shown to participate in the repair of damage induced by MNNG. mdpi.comasm.orgresearchgate.net
A significant challenge in this compound research is the lack of data on the persistence of the specific DNA adducts it forms in vivo and the mechanisms by which they might evade these repair systems. Studies show that DNA alkylation by NC in rats is 2 to 36 times lower than that produced by MNNG, depending on the tissue. nih.gov This low level of initial adduct formation makes it technically challenging to track their long-term persistence and study the cellular repair response. Future advanced mechanistic studies are needed to determine the half-lives of NC-induced adducts in various tissues and to investigate whether their structural context within the genome influences their recognition and removal by repair proteins. Understanding if these adducts are subject to efficient repair by pathways like MGMT and BER is key to explaining NC's low carcinogenic potential.
Development of Novel Analytical Probes for In Situ Research Detection
Visualizing the subcellular location and concentration of N-nitroso compounds and their reactive intermediates in real-time is a formidable challenge. The development of novel analytical probes, particularly fluorescent ones, offers a promising avenue for gaining deeper insights into the pharmacokinetics and mechanisms of action of this compound. Currently, the field of fluorescent probe development has largely focused on detecting reactive nitrogen species (RNS) like nitric oxide (NO) and peroxynitrite (ONOO⁻). thno.orgnih.gov Some of these probes operate on principles that could be adapted for NC detection, such as probes that undergo an N-nitrosation reaction on an aromatic secondary amine to produce a fluorescent signal. nih.gov
However, no probes have been specifically designed for the in situ detection of this compound or related N-nitrosoguanidines. The academic challenge is to design and synthesize probes with high specificity and sensitivity for the intact NC molecule or its unique reactive intermediates. Such probes would need to:
Possess functional groups that react selectively with the N-nitrosoguanidine moiety.
Exhibit a significant change in fluorescence (a "turn-on" or ratiometric shift) upon reaction.
Be cell-permeable and stable in complex biological environments.
Ideally, be suitable for advanced imaging techniques like two-photon microscopy for deep-tissue imaging. nih.gov
The creation of such tools would be a significant breakthrough, enabling researchers to visualize the uptake of NC into specific cells and organelles, monitor its decomposition and metabolic conversion in real-time, and identify the precise locations of its interactions with cellular targets.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The biological response to a chemical agent is a complex process involving changes across the genome, transcriptome, proteome, and metabolome. A comprehensive understanding of this compound's effects requires an integrated multi-omics approach, which to date has not been applied to this compound. While studies have used multi-omics to analyze the effects of MNNG mutagenesis, researchgate.net the systemic biological response to NC remains uncharacterized at this level.
The primary academic challenge is to initiate and integrate these large-scale analyses to build a holistic model of NC's mechanism of action.
Genomics/Transcriptomics: Genome-wide analysis could identify the mutation spectrum induced by NC, while transcriptomics (RNA-seq) could reveal which genes and cellular pathways (e.g., DNA repair, oxidative stress, apoptosis) are activated or repressed upon exposure.
Proteomics: This would allow for the identification of specific protein targets of NC adduction beyond DNA and quantify changes in the expression of key proteins involved in DNA repair and cell cycle control.
Metabolomics: Untargeted metabolomic analysis could provide a detailed snapshot of the metabolic perturbations caused by NC exposure, potentially uncovering previously unknown metabolites and confirming the flux through detoxification versus activation pathways. mdpi.com
Integrating these datasets would provide an unparalleled, systems-level view of the cellular response to this compound. This approach could clarify why its biological effects are so divergent from structurally similar compounds and provide a comprehensive basis for risk assessment.
Comparative Studies with Other N-Nitrosated Compounds Regarding Biological Activity Modulation
Comparative studies have been instrumental in defining the biological profile of this compound. When compared to potent, structurally related carcinogens, NC consistently demonstrates markedly lower biological activity. In chronic feeding studies in rats, MNNG induced a high incidence of glandular stomach neoplasms, whereas NC failed to produce any significant increase in tumors. nih.gov Similarly, the acute toxicity of NC is substantially lower than that of MNNG, N-methyl-N-nitrosourea (MNU), and N-methyl-N-nitrosourethane. nih.gov The median lethal dose for orally administered MNU was 59 times greater than for oral NC, and the acute toxicities of NC and the parent drug cimetidine were found to be virtually identical. nih.gov
The principal factor modulating NC's biological activity is its chemical instability and high propensity for detoxification via denitrosation. nih.govnih.gov While MNNG also undergoes denitrosation in the presence of thiols and blood, the rate is one-third to one-half of that observed for NC. nih.gov This efficient detoxification pathway for NC means that a much smaller fraction of the administered dose is available to decompose into the reactive methylating species responsible for DNA damage. This is directly reflected in the significantly lower yields of DNA methylation observed in vivo for NC compared to MNNG. nih.gov The challenge for future research is to quantify these competing pathways more precisely across different tissues and physiological conditions to refine models that predict the biological and potential carcinogenic activity of N-nitroso compounds.
Table 2: Comparative Biological Activity of this compound and Related Compounds
| Compound | Acute Toxicity (Rat) | Carcinogenicity (Rat) | Relative DNA Methylation Yield (in vivo) | Primary Modulating Factor |
|---|---|---|---|---|
| This compound (NC) | Low; similar to Cimetidine nih.gov | Weak or non-carcinogenic nih.gov | Low nih.gov | Rapid denitrosation (detoxification) nih.gov |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | High nih.gov | Potent carcinogen nih.gov | High nih.gov | Slower denitrosation; stable methylating agent formation nih.gov |
| N-methyl-N-nitrosourea (MNU) | High nih.gov | Potent carcinogen nih.gov | N/A (comparative toxicity studied) | Not susceptible to thiol-mediated denitrosation nih.gov |
Q & A
Q. What are the primary synthetic pathways and conditions for generating N-Nitrosocimetidine in laboratory settings?
this compound is synthesized via the nitrosation of cimetidine under acidic conditions, typically using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid). Key factors include pH control (<3), stoichiometric ratios of nitrite to cimetidine, and temperature (room temperature or mildly elevated). Reaction progress should be monitored via HPLC or LC-MS to confirm formation and minimize side products .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?
Sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards are preferred. Method validation should include specificity (to distinguish from cimetidine and metabolites), linearity (1–1000 ng/mL range), and limits of detection (LOD < 0.1 ppm). Matrix effects in blood or tissue homogenates require careful optimization of extraction protocols (e.g., solid-phase extraction) .
Q. How does species-specific metabolism influence the pharmacokinetic profile of this compound?
In vivo degradation occurs via denitrosation, predominantly mediated by hemoglobin sulfhydryl groups and glutathione-dependent cytosolic enzymes. Rodent models (rats, hamsters) exhibit faster degradation (half-life: 2–5 minutes) compared to humans (27 minutes in blood). Researchers must account for interspecies variability when extrapolating toxicity data .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro mutagenicity data and in vivo carcinogenicity findings for this compound?
While this compound induces DNA damage and chromosomal aberrations in vitro (e.g., bacterial mutagenicity assays), in vivo studies in rodents show rapid denitrosation to cimetidine, limiting systemic exposure. To address this, employ physiologically based pharmacokinetic (PBPK) modeling to quantify bioactivation thresholds and integrate tissue-specific glutathione levels. Concurrently, validate findings using human hepatocyte co-cultures or transgenic models with impaired denitrosation pathways .
Q. What experimental designs are optimal for assessing the carcinogenic potential of this compound in long-term bioassays?
Use a two-stage rodent carcinogenesis model with initiation-promotion protocols. Key considerations:
- Dose selection based on subchronic toxicity data (MTD/NOAEL).
- Inclusion of sodium nitrite co-administration to simulate endogenous nitrosation.
- Endpoints: DNA adduct quantification (e.g., via ³²P-postlabeling), histopathological analysis of gastric and hepatic tissues, and transcriptomic profiling for oncogenic markers. Control for confounding factors like dietary nitrates and pH-modulating agents .
Q. What methodological strategies mitigate challenges in detecting this compound in human gastric fluid?
Despite theoretical formation in acidic gastric environments, direct detection remains elusive due to rapid degradation. To improve sensitivity:
- Stabilize samples immediately post-collection using sulfamic acid (to quench nitrite) and cryopreservation.
- Employ high-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) for trace-level quantification.
- Conduct controlled in vitro simulations using human gastric fluid spiked with cimetidine and nitrite under varying pH and redox conditions .
Q. How can researchers address ethical and feasibility constraints in human studies on this compound exposure?
Leverage ex vivo models (e.g., human whole-blood assays) to study denitrosation kinetics and compare with animal data. For population-level risk assessment, utilize computational toxicology tools (e.g., QSAR models) to predict nitrosamine formation potential from cimetidine-containing pharmaceuticals. Ensure compliance with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
Methodological Best Practices
Q. What quality control measures are critical for validating this compound in stability studies?
- Store reference standards at -80°C under inert gas (argon) to prevent degradation.
- Conduct forced degradation studies (heat, light, pH extremes) to identify major breakdown products.
- Cross-validate analytical methods using orthogonal techniques (e.g., GC-MS vs. LC-MS) and inter-laboratory comparisons .
Q. How should researchers design studies to evaluate the role of glutathione in this compound detoxification?
- Use knockout rodent models (e.g., GST-deficient mice) or chemical inhibitors (e.g., buthionine sulfoximine) to deplete glutathione.
- Measure tissue-specific glutathione levels via HPLC-fluorescence and correlate with denitrosation rates.
- Include controls for alternative detoxification pathways (e.g., cytochrome P450-mediated oxidation) .
Data Interpretation and Reporting
Q. How can conflicting evidence about this compound’s genotoxicity be systematically synthesized?
Apply the Hill criteria (strength, consistency, specificity) to evaluate causality. Conduct meta-analyses of existing in vitro and in vivo datasets, stratifying by experimental conditions (e.g., nitrite concentration, exposure duration). Use the IARC framework for weight-of-evidence evaluations, emphasizing mechanistic data (e.g., DNA methylation assays) over negative epidemiological findings .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
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